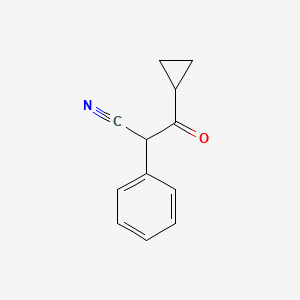

3-Cyclopropyl-3-oxo-2-phenylpropanenitrile

Description

Significance of β-Ketonitriles in Organic Chemistry and Chemical Synthesis

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile group separated by a single carbon atom. They are highly esteemed as multifunctional intermediates in organic synthesis due to their versatile reactivity. rsc.orgnih.gov Their utility stems from the presence of multiple reactive sites, allowing for a wide array of chemical transformations. These compounds serve as crucial building blocks for the synthesis of complex molecules, particularly heterocyclic compounds such as pyridines, pyrimidines, pyrazoles, quinolines, and chromenes. rsc.orgnih.gov

The strategic importance of β-ketonitriles is underscored by their role as precursors to a variety of biologically active scaffolds. nih.gov Research has demonstrated their application in the synthesis of compounds with potential therapeutic properties, including anti-cancer, anti-inflammatory, antimalarial, and anti-HIV agents. rsc.orgnih.gov For example, diaminopyrimidines, which can be prepared from β-ketonitrile precursors, have shown potential as antiparasitic drugs. utsa.edu The broad applicability of β-ketonitriles in constructing diverse molecular architectures makes them a focal point in both academic and industrial research. rsc.org

Structural Characteristics of 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile: Implications for Reactivity

This compound is a molecule that combines several key functional groups which dictate its chemical behavior. Its structure features a central keto-nitrile core, flanked by a cyclopropyl (B3062369) ring on one side and a phenyl ring on the other.

Key Structural Features:

β-Ketonitrile Core: The ketone and the nitrile groups are strongly electron-withdrawing. This electronic effect significantly increases the acidity of the proton on the α-carbon (the carbon atom between the carbonyl and nitrile groups). This makes the α-carbon a potent nucleophile upon deprotonation, readily participating in a variety of carbon-carbon bond-forming reactions.

The convergence of these structural elements—an acidic α-proton, the unique electronics of the cyclopropyl ring, and the steric influence of the phenyl group—renders this compound a highly reactive and potentially stereodirecting building block for complex organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| InChI | InChI=1S/C12H11NO/c13-8-11(12(14)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 |

| InChIKey | GCPGTXSZKXJMSM-UHFFFAOYSA-N |

Note: Data for this table is programmatically compiled from available chemical databases.

Overview of Advanced Synthetic Utility and Methodological Development for β-Ketonitriles

The synthesis of β-ketonitriles has evolved significantly over the years. Early methods often involved the acylation of nitrile anions with esters, using strong bases like sodium amide or sodium ethoxide. nih.gov While foundational, these methods sometimes suffered from harsh reaction conditions and limited substrate scope. nih.govbohrium.com

Modern synthetic chemistry has introduced a variety of more efficient, milder, and versatile protocols. researchgate.net These advanced methodologies often provide better yields, tolerate a wider range of functional groups, and can offer improved chemo- and regioselectivity. bohrium.com The development of green and economical procedures, such as using inexpensive potassium tert-butoxide (KOt-Bu) as a base, has also been a focus. nih.gov Microwave-assisted synthesis has been shown to be an effective technique for accelerating these reactions. utsa.edu

A significant advancement is the use of N-Heterocyclic Carbene (NHC) catalysis in a metal-free radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN), which provides an efficient route to β-ketonitriles bearing a quaternary carbon center. acs.org This highlights a shift towards more sustainable and atom-economical synthetic strategies.

Table 2: Selected Modern Synthetic Methods for β-Ketonitriles

| Method | Catalysts/Reagents | Key Advantages |

|---|---|---|

| Acylation of Nitrile Anions | KOt-Bu / THF | Economical, mild conditions, environmentally friendly. nih.gov |

| Microwave-Assisted Synthesis | Potassium tert-butoxide | Rapid reaction times, good yields (30-72%). utsa.edu |

| NHC-Catalyzed Radical Coupling | N-Heterocyclic Carbene (NHC), AIBN | Metal-free, mild conditions, broad substrate scope, allows for quaternary centers. acs.org |

| Electrophilic Cyanation | Boron enolates, NCTS or TsCN | Highly efficient, broad substrate scope, synthesis of α-quaternary β-ketonitriles. researchgate.net |

Current Research Gaps and Objectives for this compound Studies

Despite the broad interest in β-ketonitriles, a detailed survey of the scientific literature reveals that this compound remains a relatively under-explored compound. While its constituent parts (β-ketonitrile, cyclopropyl ketone, α-phenyl nitrile) are well-represented in chemical synthesis, their specific combination in this molecule presents untapped opportunities.

Current Research Gaps:

Dedicated Synthetic Protocols: There is a lack of published research detailing optimized, high-yield synthetic routes specifically targeting this compound.

Reactivity Profile: The full synthetic potential of this molecule has not been systematically investigated. Its utility in key transformations like Michael additions, Biginelli reactions, or cascade reactions remains largely theoretical. ias.ac.inmdpi.com

Asymmetric Synthesis: The presence of a stereocenter at the α-carbon suggests significant potential for asymmetric synthesis. Research into enantioselective methods to prepare this compound and its use in stereocontrolled synthesis is absent.

Application in Heterocycle Synthesis: While β-ketonitriles are known precursors to heterocycles, the specific classes of heterocyclic scaffolds that can be efficiently accessed from this compound have not been explored.

Future Research Objectives: Based on these gaps, future research efforts could be directed toward several key objectives:

Development of Stereoselective Syntheses: To design and optimize efficient synthetic pathways, including asymmetric methods, for the preparation of enantiomerically pure this compound.

Exploration of Synthetic Utility: To systematically map the reactivity of the compound, investigating its performance as a key building block in multicomponent and cascade reactions to generate molecular complexity.

Synthesis of Novel Compound Libraries: To utilize this compound as a versatile starting material for the synthesis of novel libraries of cyclopropyl- and phenyl-containing heterocyclic compounds for screening in drug discovery programs.

Computational Analysis: To perform theoretical studies to model its reactivity and predict the outcomes of various chemical transformations, thereby guiding experimental design.

By addressing these areas, the scientific community can fully unlock the potential of this compound as a valuable tool in the synthesis of novel and potentially functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-oxo-2-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-8-11(12(14)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPGTXSZKXJMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094320-77-0 | |

| Record name | 3-cyclopropyl-3-oxo-2-phenylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl 3 Oxo 2 Phenylpropanenitrile and Analogues

Historical and Classical Synthetic Approaches to Substituted β-Ketonitriles

The foundational methods for synthesizing β-ketonitriles, including 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile, have traditionally relied on robust, well-established reactions such as base-mediated condensations and acylations. These approaches, while effective, often necessitate stringent reaction conditions and the use of strong bases.

Condensation Reactions Involving Cyclopropyl (B3062369) Ketones and Phenylacetonitriles

One of the most fundamental routes to β-ketonitriles is the base-catalyzed condensation reaction, analogous to the Claisen condensation, between an ester and a nitrile possessing an acidic α-hydrogen. google.com In the context of this compound, this involves the reaction of a cyclopropanecarboxylic acid ester with phenylacetonitrile (B145931).

The reaction is typically mediated by a strong base, which deprotonates the α-carbon of the phenylacetonitrile to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the cyclopropyl ester. The subsequent elimination of an alkoxide group yields the desired β-ketonitrile. A variety of strong bases have been employed for this transformation, including alkali metal hydrides, amides, and alkoxides. google.comnih.gov Potassium tert-butoxide, in particular, has been shown to be effective for this type of condensation, often under microwave conditions to accelerate the reaction. utsa.edu

Table 1: Classical Condensation Reactions for β-Ketonitrile Synthesis

| Ester Reactant | Nitrile Reactant | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Methyl Cyclopropanecarboxylate (B1236923) | Phenylacetonitrile | Potassium tert-butoxide | Tetrahydrofuran | Microwave, 10 min | 30-72 utsa.edu |

| Ethyl Decanoate | Acetonitrile (B52724) | Potassium tert-butoxide | Dimethylformamide | Not specified | Unsatisfactory google.com |

Acylation Strategies for α-Substituted Nitriles

An alternative classical approach is the direct acylation of a pre-formed nitrile anion. researchgate.netthieme-connect.com This method involves a two-step process: first, the deprotonation of the α-substituted nitrile (phenylacetonitrile) using a strong base to form a metalated nitrile intermediate. Second, this nucleophilic intermediate is reacted with a suitable acylating agent, such as cyclopropanecarbonyl chloride.

The choice of base is critical and includes lithium bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). nih.gov Acylations using sodium amide have also been reported, though the nucleophilicity of the amide base can sometimes lead to the formation of amidine side-products. nih.govacs.org This strategy offers a more direct route compared to condensation with esters but still relies on stoichiometric amounts of strong, and often hazardous, bases. The general applicability can be limited by the availability of the acylating agent and the potential for side reactions.

Modern Catalytic Strategies in the Synthesis of this compound

Recent advancements in synthetic chemistry have introduced more efficient and selective catalytic methods for constructing β-ketonitriles. These modern strategies, including transition-metal catalysis, organocatalysis, and biocatalysis, offer milder reaction conditions, improved functional group tolerance, and the potential for asymmetric synthesis.

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has emerged as a powerful tool for forming the C-C bond central to the β-ketonitrile scaffold. thieme-connect.com Palladium and nickel complexes have been particularly successful in this arena.

A notable palladium-catalyzed method involves the addition of organoboron reagents to dinitriles under acidic conditions, providing β-ketonitriles with excellent functional group tolerance. organic-chemistry.org The proposed mechanism involves the formation of an arylpalladium species, coordination with a cyano group, carbopalladation, and subsequent hydrolysis to yield the product. organic-chemistry.org While this specific method uses dinitriles, it showcases the potential of palladium catalysis in nitrile transformations. Another relevant approach is the palladium-catalyzed α-arylation of nitriles, which demonstrates the ability to functionalize the α-position of nitriles, a key step in building the target molecule's structure. acs.orgorganic-chemistry.org

Nickel-catalyzed carbonylative coupling reactions represent another significant advancement. researchgate.net For instance, a nickel(II) pincer complex can catalyze the carbonylative coupling of α-bromonitriles with alkylzinc reagents, incorporating carbon monoxide to form β-ketonitriles in good yields. researchgate.net This method avoids the use of pre-formed acylating agents and demonstrates high efficiency. Additionally, nickel catalysis has been explored for the tandem ring-opening cyanation of cyclopropyl ketones using non-toxic cyanide sources, resulting in δ-ketonitriles, which highlights the reactivity of cyclopropyl ketones under transition-metal catalysis. escholarship.org

Table 2: Selected Transition-Metal-Catalyzed Syntheses of β-Ketonitriles

| Catalyst System | Reactants | Key Features | Ref. |

|---|---|---|---|

| Pd(acac)₂ / 4,4'-dimethyl-2,2'-bipyridine | Organoboron reagents, Dinitriles | High selectivity, mild conditions | organic-chemistry.org |

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis provides a metal-free alternative for synthesizing complex molecules with high selectivity. In the realm of β-ketonitriles, N-heterocyclic carbenes (NHCs) have been utilized as catalysts. A recently developed method employs an NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) to produce β-ketonitriles that contain a quaternary carbon center. acs.org This protocol is noted for its broad substrate scope, excellent functional group tolerance, and mild, metal-free conditions. acs.org

While direct organocatalytic synthesis of this compound has not been extensively reported, organocatalysts are widely used in subsequent transformations of β-ketonitriles. For example, chiral organocatalysts can facilitate reactions like Michael additions and intramolecular cyclizations starting from β-ketonitriles to produce highly functionalized, chiral heterocyclic compounds with excellent enantioselectivity. rsc.org This demonstrates the potential of organocatalysis to generate stereochemically complex molecules from the β-ketonitrile scaffold.

Biocatalytic Routes for β-Ketonitrile Synthesis and Derivatization

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. While the direct enzymatic synthesis of the β-ketonitrile core is still an emerging area, enzymes are highly effective for the derivatization of these compounds, particularly for producing chiral molecules.

A key application is the asymmetric reduction of the keto group in β-ketonitriles to yield chiral β-hydroxy nitriles, which are valuable building blocks for pharmaceuticals. acs.org Recombinant carbonyl reductase enzymes have been successfully used to achieve this transformation with high enantioselectivity. acs.org This enzymatic approach avoids the competing side reactions that can occur with whole-cell biocatalysts and eliminates residual metal contamination associated with chemical catalysts. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylacetonitrile |

| Potassium tert-butoxide |

| Cyclopropanecarbonyl chloride |

| Lithium diisopropylamide (LDA) |

| Sodium hydride (NaH) |

| Sodium amide |

| Azobis(isobutyronitrile) (AIBN) |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and reaction conditions.

The use of organic solvents contributes significantly to chemical pollution. informahealthcare.com Consequently, developing solvent-free or aqueous reaction conditions is a primary goal of green synthesis.

Solvent-Free Synthesis: Research on analogous reactions, such as the aldol (B89426) reaction between ketones and isatins, has demonstrated the high efficiency of solvent-free conditions. researchgate.net For the synthesis of this compound, a potential solvent-free approach could involve the direct condensation of a cyclopropylcarbonyl source with phenylacetonitrile in the presence of a solid base or catalyst. This approach minimizes solvent waste and can lead to simpler product isolation.

Aqueous Conditions: While the reactivity of certain reagents may be challenging in water, the development of water-tolerant catalysts and protocols is an active area of research. One-pot, three-component reactions in water or water-ethanol mixtures have been successfully employed for the synthesis of other complex nitrile-containing heterocycles, suggesting the feasibility of adapting such systems. researchgate.net

Alternative Green Solvents: Ionic liquids are considered more environmentally friendly solvents due to their low volatility and high thermal stability. informahealthcare.com A one-pot, three-component reaction for the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives has been successfully developed using a phosphorus ionic liquid as a green promoter and reaction medium. informahealthcare.comresearchgate.net This methodology could potentially be adapted for the target compound.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comyoutube.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste. jocpr.com

A plausible and atom-economical route to this compound would be the direct acylation of phenylacetonitrile with a cyclopropylcarbonyl source. The choice of acylating agent and base significantly impacts the atom economy of the process.

Table 1: Comparison of Potential Reagents for Acylation and their Impact on Atom Economy

| Acylating Agent | Base | Byproducts | Atom Economy |

| Cyclopropanecarbonyl chloride | Sodium Hydride (NaH) | NaCl, H₂ | Moderate |

| Ethyl cyclopropanecarboxylate | Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | High |

| Cyclopropanecarboxylic acid | Carbodiimide coupling agents | Urea (B33335) derivative, water | Low |

As indicated in the table, using an ester like ethyl cyclopropanecarboxylate in a Claisen-type condensation offers higher atom economy compared to using an acid chloride, which generates stoichiometric salt waste. Coupling reactions involving carboxylic acids often have very low atom economy due to the large mass of the coupling agents that are converted into waste products. primescholars.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield and minimizing byproducts. For the synthesis of β-ketonitriles and their analogues, several parameters can be adjusted.

Base and Solvent Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride or sodium ethoxide are commonly used to deprotonate the α-carbon of the nitrile. The solvent must be compatible with the base; for instance, THF is often used with sodium hydride, while ethanol is used with sodium ethoxide. In the synthesis of δ-diketone analogues, sodium methoxide (B1231860) in methanol (B129727) was used effectively. mdpi.comnih.gov

Temperature and Reaction Time: Reaction temperatures can range from sub-zero to reflux, depending on the reactivity of the substrates and the stability of the intermediates. Optimization studies for related three-component reactions have shown that ambient temperatures can be sufficient, leading to energy savings. informahealthcare.com Reaction times can also vary significantly, from a few hours to over a day. mdpi.com

Reactant Stoichiometry: Adjusting the ratio of reactants can improve yield. For instance, in the Michael addition leading to δ-diketone analogues, a 1:1 ratio of the enynone and 3-oxo-3-phenylpropanenitrile was found to be optimal. mdpi.com

Table 2: Optimization Parameters from Analogue Syntheses

| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Michael Addition | MeONa | MeOH | Room Temp | 53-98% | mdpi.comnih.gov |

| Three-Component Reaction | Cerium(IV) Ammonium (B1175870) Nitrate | Ionic Liquid (HTPB) | Room Temp | 85-95% | informahealthcare.com |

| Aldol Reaction | BINAM-prolinamide | Solvent-free | Not specified | up to 99% | researchgate.net |

These examples highlight that high yields can often be achieved under mild, environmentally benign conditions through careful optimization.

Scale-Up Considerations for Industrial and Preparative Synthesis

Translating a laboratory-scale synthesis to an industrial process introduces several challenges that must be addressed.

Reagent Cost and Availability: For large-scale production, starting materials must be inexpensive and readily available. A potential industrial route might start from cyclopropyl methyl ketone and a formic ester, as described in a patent for producing a related precursor, 3-cyclopropyl-3-oxopropanal acetal. google.com

Process Safety: The use of hazardous reagents like sodium hydride, which is highly flammable and reactive with water, poses significant safety risks on a large scale. Alternative, safer bases or phase-transfer catalysis conditions might be necessary. Thermal management is also critical, as acylation reactions can be highly exothermic.

Purification Methods: Industrial-scale purification prioritizes methods like crystallization and distillation over chromatographic techniques, which are generally not economically viable for large quantities. The process should be designed to yield a product that can be easily purified through these methods.

Waste Management: Minimizing and managing waste streams is a key consideration. Processes with higher atom economy are inherently advantageous. Solvents should be chosen with recyclability in mind. Aqueous waste streams must be treated to remove organic compounds and salts before discharge. The simplification of synthesis techniques, such as using one-pot methods, can reduce waste and improve economic benefit. google.com

Chemical Reactivity and Transformation Pathways of 3 Cyclopropyl 3 Oxo 2 Phenylpropanenitrile

Reactivity of the Active Methylene (B1212753) Group (α-Carbon to Nitrile and Ketone)

The carbon atom situated between the carbonyl and cyano groups (the α-carbon) is flanked by two strong electron-withdrawing groups. This structural feature renders the attached proton acidic, leading to the ready formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile, making the active methylene group the focal point for a range of carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions (e.g., Michael Addition to Enynones)

The carbanion generated from 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile is an excellent nucleophile for Michael additions, which involve the 1,4-addition to α,β-unsaturated carbonyl compounds. organic-chemistry.orglibretexts.org While specific studies on this compound are not prevalent, the reactivity of the closely related 3-oxo-3-phenylpropanenitrile with linear conjugated enynones serves as a strong predictive model. In such reactions, the active methylene compound, in the presence of a base like sodium methoxide (B1231860), regioselectively attacks the double bond of the enynone system. youtube.com This process leads to the formation of polyfunctional δ-diketones. youtube.com

The reaction is initiated by the deprotonation of the active methylene group by the base, generating a stabilized enolate. This enolate then adds to the β-carbon of the enynone, a classic example of conjugate addition. masterorganicchemistry.com The resulting intermediate is then protonated to yield the final product. The general mechanism for the Michael addition involves three key steps: deprotonation of the donor, nucleophilic attack on the acceptor, and subsequent protonation. masterorganicchemistry.com

Table 1: Analogous Michael Addition of 3-Oxo-3-phenylpropanenitrile to Enynones

| Entry | Enynone Reactant | Base | Product (δ-Diketone) | Yield (%) |

| 1 | 1,5-Diphenylpent-2-en-4-yn-1-one | MeONa | 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile | 90 |

| 2 | 1-Phenyl-5-(p-tolyl)pent-2-en-4-yn-1-one | MeONa | 2-Benzoyl-3-(2-oxo-2-(p-tolyl)ethyl)-5-phenylpent-4-ynenitrile | 85 |

| 3 | 1-(4-Chlorophenyl)-5-phenylpent-2-en-4-yn-1-one | MeONa | 2-Benzoyl-3-(2-(4-chlorophenyl)-2-oxoethyl)-5-phenylpent-4-ynenitrile | 92 |

This data is based on the reactivity of 3-oxo-3-phenylpropanenitrile as a proxy for this compound.

Condensation Reactions (e.g., Knoevenagel-type Condensations)

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. researchgate.netbohrium.comsciensage.infoorientjchem.orgbhu.ac.in This reaction is typically catalyzed by a weak base, such as an amine or its salt. orientjchem.org The active methylene group in this compound is well-suited for this transformation.

The reaction mechanism commences with the base-catalyzed formation of the carbanion from the active methylene compound. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product. orientjchem.org The Knoevenagel condensation is a versatile and widely utilized reaction in organic synthesis for the preparation of a diverse range of substituted alkenes. researchgate.netbohrium.comsciensage.info

Alkylation and Arylation Reactions of the α-Position

The nucleophilic character of the carbanion derived from the active methylene group also allows for alkylation and arylation reactions. These reactions provide a direct route to introduce alkyl or aryl substituents at the α-position, further functionalizing the molecule.

Alkylation: In the presence of a suitable base, the enolate of this compound can react with alkyl halides in an SN2 fashion to yield α-alkylated products. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. For unsymmetrical ketones, the formation of kinetic or thermodynamic enolates can be controlled to achieve regioselective alkylation. youtube.comyoutube.com

Arylation: The introduction of an aryl group at the α-position can be achieved through various modern cross-coupling methodologies. Palladium-catalyzed α-arylation has emerged as a powerful tool for this transformation, allowing for the coupling of enolates with aryl halides. nih.gov For instance, a palladium-catalyzed carbonylative α-arylation of unactivated nitriles has been developed, providing access to β-ketonitriles with an aryl substituent at the α-position. nih.gov This method demonstrates the feasibility of arylating the active methylene position in compounds structurally similar to this compound. Furthermore, the α-arylation of cyanoacetates has been shown to be a viable method for constructing highly hindered quaternary carbons. organic-chemistry.org

Transformations Involving the Ketone Functionality

The carbonyl group of the cyclopropyl (B3062369) ketone moiety is another reactive site in this compound, susceptible to both nucleophilic attack and redox transformations.

Carbonyl Reductions and Oxidations

Reductions: The ketone functionality can be selectively reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com The choice of reagent can influence the chemoselectivity, especially in the presence of the nitrile group, which can also be reduced under more forcing conditions. For instance, catalytic hydrogenation can also be employed for the reduction of ketones. The stereochemical outcome of the reduction can be influenced by the choice of reagents and the steric environment around the carbonyl group. numberanalytics.com

Oxidations: Ketones are generally resistant to oxidation compared to aldehydes. However, under strong oxidizing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is a notable oxidative transformation of ketones. ucr.edu

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. bham.ac.ukyoutube.com These reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. bham.ac.uk

Imines (Schiff Bases): Reaction with primary amines yields imines. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bham.ac.uk

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. acs.org The formation of oximes is a reliable reaction for the characterization and derivatization of ketones. nih.gov

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. nih.gov These derivatives are often crystalline solids with sharp melting points, making them useful for the identification of the parent ketone.

The general mechanism for the formation of these C=N derivatives involves an initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, which then undergoes dehydration to yield the final product. bham.ac.ukresearchgate.net

Table 2: General Condensation Reactions of Ketones

| Reactant | Product | General Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalyst, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (N₂H₄) | Hydrazone | Acid catalyst |

Reactions with Ylides (e.g., Corey-Chaykovsky reactions leading to cyclopropanes or epoxides)

The carbonyl group of this compound is a primary site for nucleophilic attack. Reactions with sulfur ylides, such as those employed in the Corey-Chaykovsky reaction, provide a powerful method for the synthesis of three-membered rings like epoxides. In this reaction, a sulfur ylide attacks the electrophilic carbonyl carbon.

The mechanism involves the initial nucleophilic addition of the ylide to the ketone, forming a betaine (B1666868) intermediate. This intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the sulfonium (B1226848) group, resulting in the formation of a stable epoxide ring. The choice of sulfur ylide can influence the reaction's outcome. For instance, dimethyloxosulfonium methylide typically reacts with ketones to form epoxides. The reaction with this compound is expected to yield a spirocyclic epoxide, where the new three-membered ring shares a carbon atom with the original cyclopropyl ketone structure.

| Reactant | Ylide Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Dimethyloxosulfonium methylide | 2-Cyclopropyl-2-(1-phenyl-1-cyano-methyl)oxirane | Epoxidation (Corey-Chaykovsky) |

| This compound | Dimethylsulfonium methylide | 2-Cyclopropyl-2-(1-phenyl-1-cyano-methyl)oxirane | Epoxidation (Corey-Chaykovsky) |

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This moiety can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, making it a valuable synthetic handle. researchgate.net The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to react with both nucleophiles and electrophiles. libretexts.orgfiveable.me

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield amides and subsequently carboxylic acids. libretexts.org The reaction proceeds in a stepwise manner. In the first stage, hydration of the carbon-nitrogen triple bond occurs, forming an amide intermediate, 3-cyclopropyl-3-oxo-2-phenylpropanamide. This partial hydrolysis can often be isolated under mild conditions.

Upon further heating or under more vigorous acidic or basic conditions, the amide is hydrolyzed to the corresponding carboxylic acid, 3-cyclopropyl-3-oxo-2-phenylpropanoic acid, with the liberation of ammonia (B1221849) (in base) or an ammonium (B1175870) salt (in acid). youtube.com Intramolecular catalysis by a neighboring carboxylic acid group can sometimes accelerate amide hydrolysis. researchgate.net

| Starting Material | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ (mild) | 3-Cyclopropyl-3-oxo-2-phenylpropanamide | - |

| This compound | H₂O, H⁺ or OH⁻ (vigorous, heat) | 3-Cyclopropyl-3-oxo-2-phenylpropanamide | 3-Cyclopropyl-3-oxo-2-phenylpropanoic acid |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. fiveable.me A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of the amine after an aqueous workup. libretexts.org

It is important to note that the ketone functionality within this compound is also susceptible to reduction by strong hydrides. Therefore, using a reagent like LiAlH₄ would likely result in the reduction of both the nitrile and the ketone, yielding an amino alcohol, (3-amino-1-cyclopropyl-2-phenylpropan-1-ol). Catalytic hydrogenation, for example using Raney Nickel or Palladium on carbon (Pd/C) with H₂ gas, is another common method for nitrile reduction. Selectivity in this case would depend heavily on the specific catalyst and reaction conditions chosen.

| Starting Material | Reducing Agent | Expected Product | Notes |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄), then H₂O | 3-Amino-1-cyclopropyl-2-phenylpropan-1-ol | Reduces both nitrile and ketone groups. |

| This compound | H₂ / Raney Nickel | 3-Amino-1-cyclopropyl-2-phenylpropan-1-ol | Likely reduces both functional groups. |

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. researchgate.net A prominent example is the [3+2] cycloaddition with azides to form five-membered heterocyclic rings known as tetrazoles. This reaction is a type of "click chemistry" and is often catalyzed by metals or Lewis acids. acs.org

The reaction between this compound and an azide (B81097), such as sodium azide (NaN₃), would proceed via the addition of the azide 1,3-dipole across the nitrile's triple bond. mdpi.com The resulting product would be a tetrazole derivative, specifically 5-(cyclopropyl(oxo)methyl)(phenyl)methyl)-1H-tetrazole. Nitrile ylides and nitrile oxides are other 1,3-dipoles that can undergo [3+2] cycloadditions with various dipolarophiles. beilstein-journals.orgnih.govnih.gov

| Dipolarophile | 1,3-Dipole | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Azide (e.g., NaN₃) | [3+2] Cycloaddition | Tetrazole |

The reactivity of the nitrile group can be enhanced through activation by either electrophiles or nucleophiles.

Nucleophilic Activation: This is the most common mode of reactivity, where a nucleophile attacks the electrophilic carbon atom of the cyano group. libretexts.org This is the initial step in reactions like hydrolysis (with H₂O or OH⁻) and reduction (with H⁻). libretexts.org

Electrophilic Activation: The lone pair of electrons on the nitrile's nitrogen atom can be targeted by electrophiles, such as a proton (H⁺) or a Lewis acid. chemistrysteps.com This coordination makes the nitrile carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. libretexts.orgchemistrysteps.com This principle is the basis for acid-catalyzed nitrile hydrolysis, where protonation of the nitrogen precedes the attack by water. libretexts.org Similarly, Lewis acids can be used to promote various additions to the nitrile group.

Reactivity and Stability of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. Despite this strain, the cyclopropyl group is relatively stable under many reaction conditions. Its unique electronic structure, where the carbon-carbon bonds have increased p-character, allows it to engage in conjugation with adjacent π-systems, such as a carbonyl group. acs.org

In this compound, the cyclopropyl ring is conjugated with the ketone's carbonyl group. This conjugation provides a degree of electronic stabilization to the molecule. researchgate.net The cyclopropyl ketone moiety is generally robust and does not typically undergo ring-opening under the conditions described for the ylide, hydrolysis, or reduction reactions. However, under strongly acidic conditions or in the presence of certain electrophiles or transition metals, the strained ring can open. frontiersin.org For instance, treatment with strong mineral acids can lead to the formation of ring-opened products. Studies on the radiolysis of cyclopropyl ketones have also shown that they can be more stable towards degradation compared to their linear alkyl ketone counterparts. osti.gov

Ring-Opening Reactions and Rearrangements

The strained three-membered ring of the cyclopropyl group in this compound is susceptible to cleavage under various conditions, leading to diverse molecular architectures. The activation of the carbonyl group by acid or a Lewis acid can facilitate the opening of the cyclopropane (B1198618) ring. This process can proceed through different pathways, depending on the reaction conditions and the nature of the attacking nucleophile.

For instance, under acidic conditions, protonation of the carbonyl oxygen can lead to a carbocationic intermediate. The strain of the adjacent cyclopropyl ring can then be relieved by cleavage of one of the C-C bonds, resulting in a more stable, open-chain enone or a five-membered cyclic product through intramolecular rearrangement. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropyl ring and the electronic effects of the phenyl and nitrile groups.

Rearrangements are also a potential transformation pathway for this molecule. Wagner-Meerwein type rearrangements can occur if a carbocation is formed adjacent to the cyclopropyl group. This could involve the expansion of the cyclopropyl ring to a cyclobutyl ring or the migration of a phenyl group, leading to a constitutional isomer. The specific outcome of these rearrangements is highly dependent on the stability of the intermediate carbocations and the reaction conditions employed.

Influence on Neighboring Group Reactivity and Stereoselectivity

The cyclopropyl group in this compound can exert a significant influence on the reactivity of the neighboring carbonyl group and the stereochemical outcome of reactions at the adjacent chiral center. This phenomenon, known as neighboring group participation (NGP), can lead to enhanced reaction rates and unexpected stereoselectivity. wikipedia.org

The Walsh orbitals of the cyclopropane ring, which have π-character, can interact with the developing p-orbital at the reaction center during a nucleophilic attack on the carbonyl carbon. This interaction can stabilize the transition state, thereby accelerating the reaction. For example, in reactions involving the formation of a carbocation at the α-position to the cyclopropyl group, the cyclopropyl group can participate through its "bent" bonds to delocalize the positive charge, leading to a non-classical carbocation intermediate. wikipedia.org This participation can dictate the stereochemical course of the subsequent nucleophilic attack, often leading to retention of configuration.

The phenyl group at the C2 position also plays a crucial role in directing the stereoselectivity of reactions. Its steric bulk can hinder the approach of a nucleophile from one face of the molecule, leading to a preference for attack from the less hindered face. Furthermore, the π-system of the phenyl ring can interact with catalysts or reagents, influencing their orientation and thereby the stereochemical outcome of the reaction.

Stereochemical Aspects of Reactions Involving this compound

The presence of a stereocenter at the C2 position, bearing a phenyl and a nitrile group, makes the stereochemical control of reactions involving this compound a critical aspect of its chemistry.

Diastereoselectivity in Michael Additions and Cyclizations

Michael additions of nucleophiles to activated alkenes using this compound as the pronucleophile can lead to the formation of products with two or more stereocenters. The diastereoselectivity of these reactions is influenced by the existing stereocenter and the nature of the electrophile and reaction conditions.

A study on the Michael addition of the closely related 3-oxo-3-phenylpropanenitrile to linear conjugated enynones demonstrated the formation of δ-diketones as a mixture of two diastereomers in a 2.5:1 ratio. mdpi.com This suggests that the attack of the nucleophilic carbon of the propanenitrile derivative on the electrophilic double bond exhibits facial selectivity. In the case of this compound, the steric hindrance exerted by the cyclopropyl and phenyl groups would play a significant role in dictating the approach of the electrophile, thus influencing the diastereomeric ratio of the product.

Similarly, in intramolecular cyclization reactions, the pre-existing stereocenter will direct the formation of new stereocenters. The molecule will adopt a transition state geometry that minimizes steric interactions, leading to the preferential formation of one diastereomer over the other. For instance, in a Prins-type cyclization, the cyclopropyl and phenyl groups would likely orient themselves in pseudo-equatorial positions in the chair-like transition state to minimize A-strain, thereby controlling the stereochemistry of the resulting cyclic product. nih.gov

Enantioselective Transformations via Chiral Catalysis or Reagents

The synthesis of enantiomerically pure compounds from this compound can be achieved through the use of chiral catalysts or reagents. The ketone and nitrile functionalities offer handles for various enantioselective transformations.

For example, the carbonyl group can be a target for enantioselective reduction using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or chiral metal hydrides. The catalyst would coordinate to the carbonyl oxygen in a specific orientation, leading to the delivery of the hydride from one face of the molecule, resulting in an enantiomerically enriched alcohol.

Furthermore, the α-proton at the C2 position is acidic and can be removed by a base to generate a prochiral enolate. This enolate can then be reacted with an electrophile in the presence of a chiral phase-transfer catalyst or a chiral metal complex. The chiral catalyst would create a chiral environment around the enolate, directing the approach of the electrophile to one of the two enantiotopic faces of the enolate, leading to an enantiomerically enriched product. The development of such enantioselective transformations is crucial for the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. mdpi.com

Multi-component and Domino/Cascade Reactions Utilizing this compound

The structural features of this compound make it an ideal substrate for multi-component and domino/cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single pot. windows.net

One-Pot Heterocycle Synthesis (e.g., pyrazoles, thiophenes, diazepines)

The β-keto-nitrile moiety in this compound is a versatile precursor for the synthesis of a wide range of heterocycles.

Pyrazoles: A common and efficient method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. rsc.orgworldresearchersassociations.com In a one-pot reaction, this compound can react with hydrazine hydrate. The initial step would be the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization and dehydration to afford a highly substituted pyrazole (B372694). The reaction can be catalyzed by an acid or a base.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Hydrazine | 5-amino-3-cyclopropyl-4-phenyl-1H-pyrazole |

Thiophenes: The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes. researchgate.netderpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. This compound, possessing both a ketone and an active methylene group, could potentially undergo a variation of the Gewald reaction. For instance, it could react with elemental sulfur and a suitable catalyst to form a thiophene (B33073) ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product |

| This compound | Elemental Sulfur | Base (e.g., Morpholine) | Substituted Thiophene |

Diazepines: The synthesis of diazepine (B8756704) derivatives can be achieved through various multi-component strategies. rsc.orgnih.gov For example, this compound could be a key component in a reaction with a 1,2-diamine, such as o-phenylenediamine. The reaction would likely proceed through an initial condensation of the diamine with the ketone, followed by an intramolecular cyclization involving the nitrile group to form a seven-membered diazepine ring. mdpi.comresearchgate.netnih.gov

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | o-Phenylenediamine | Substituted Benzodiazepine |

Intramolecular Cyclizations and Annulations

Scientific literature does not currently contain specific examples or detailed research findings on the intramolecular cyclization or annulation pathways of this compound. This class of compounds, β-ketonitriles, is well-documented to participate in the synthesis of various heterocyclic systems; however, these transformations are typically intermolecular reactions involving condensation with other reagents.

For instance, analogous compounds like benzoylacetonitrile (B15868) (3-oxo-3-phenylpropanenitrile) are known to react with dinucleophilic reagents such as hydrazine to form pyrazole derivatives, or participate in multicomponent reactions like the Gewald synthesis to produce thiophenes. These reactions involve the combination of two or more separate molecules to form a new ring system, rather than the singular rearrangement of one molecule onto itself.

The inherent structure of this compound does not possess functional groups that are typically involved in spontaneous or catalyzed intramolecular ring-closures under standard conditions. Such reactions would necessitate the presence of another reactive moiety within the molecule that could interact with the nitrile, ketone, or the activated methylene group, a feature not present in the parent compound.

Further research would be required to explore potential, currently undocumented, intramolecular transformation pathways for this specific compound, possibly through derivatization to introduce reactive sites or under specialized catalytic conditions that could promote an internal cyclization event.

Applications of 3 Cyclopropyl 3 Oxo 2 Phenylpropanenitrile in Complex Molecule Synthesis

A Versatile Building Block for Advanced Organic Synthesis

The strategic placement of multiple functional groups renders 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile a highly versatile precursor in synthetic organic chemistry. The interplay between the electrophilic carbonyl carbon, the acidic α-proton, and the potential for the cyclopropyl (B3062369) ring to undergo ring-opening reactions provides a rich platform for molecular elaboration.

Precursor to Polysubstituted Carbonyl Compounds

The reactivity of this compound at the carbon atom positioned between the carbonyl and nitrile groups allows for its effective use in carbon-carbon bond-forming reactions, leading to the synthesis of highly functionalized polysubstituted carbonyl compounds. One notable application is its use in Michael addition reactions.

While direct studies on this compound are limited, the analogous reactivity of 3-oxo-3-phenylpropanenitrile provides a strong precedent. For instance, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) results in a regioselective Michael addition. This reaction yields polyfunctional δ-diketones, which are valuable intermediates for further transformations.

A plausible reaction mechanism involves the deprotonation of the α-carbon of this compound to form a stabilized carbanion. This nucleophile then attacks the β-carbon of an α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a polysubstituted carbonyl compound. The resulting products, rich in functional groups, serve as versatile precursors for the synthesis of more complex molecules, including various carbocyclic and heterocyclic frameworks.

Intermediate in the Formation of Chiral Scaffolds

The presence of a cyclopropyl ketone moiety in this compound opens avenues for the synthesis of chiral scaffolds, which are of paramount importance in medicinal chemistry and materials science. Chiral cyclopropane (B1198618) rings are key pharmacophores in numerous pharmaceuticals and bioactive natural products.

The ketone functionality can be stereoselectively reduced to a hydroxyl group, introducing a chiral center. Subsequent chemical transformations can then be employed to build upon this chiral core. Furthermore, asymmetric reactions involving the cyclopropyl ketone can lead to the enantioselective construction of complex molecules. For example, asymmetric [3+2] photocycloaddition reactions of aryl cyclopropyl ketones have been shown to produce densely substituted cyclopentane (B165970) structures with high enantiocontrol.

Moreover, chemoenzymatic strategies offer a powerful approach to the stereoselective synthesis and diversification of cyclopropyl ketones. Engineered enzymes can catalyze the highly diastereo- and enantioselective construction of these molecules, which can then be chemically modified to yield a diverse collection of enantiopure cyclopropane-containing scaffolds. The nitrile and phenyl groups on this compound provide additional handles for such diversifications.

Role in Heterocyclic Chemistry

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The carbonyl and nitrile functionalities, along with the adjacent reactive carbon, can participate in various cyclocondensation and cycloaddition reactions to form rings containing nitrogen, oxygen, and sulfur atoms.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Diazepines, Thiophenes, Pyrroles)

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of therapeutic agents. This compound serves as an excellent starting material for the synthesis of several important classes of these compounds.

Pyrazoles: The 1,3-dicarbonyl-like nature of the oxo-nitrile moiety allows for the facile synthesis of pyrazoles through condensation reactions with hydrazine (B178648) derivatives. The reaction of a β-keto nitrile with hydrazine typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. While direct examples with this compound are not extensively documented, the reaction of the analogous 3-oxo-3-phenylpropanenitrile with perfluorinated hydrazines has been shown to produce 5-aminopyrazoles, which can be further elaborated into more complex fused heterocyclic systems like pyrazolo[3,4-b]azepines. nih.gov

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through the reaction of β-keto nitriles with amidines or urea (B33335) derivatives. The general strategy involves the initial formation of an enamine or a related intermediate, followed by cyclization and aromatization to furnish the pyrimidine core. The presence of the cyclopropyl and phenyl substituents on the starting material would lead to the formation of highly substituted pyrimidine derivatives with potential biological activity.

Diazepines: As an extension of its role as a precursor to polysubstituted carbonyl compounds, this compound can be utilized in the synthesis of diazepines. For instance, the δ-diketones formed from the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones can undergo heterocyclization with hydrazine to yield substituted 5,6-dihydro-4H-1,2-diazepines. mdpi.comnih.gov This strategy provides a clear pathway for the synthesis of diazepine (B8756704) derivatives bearing the cyclopropyl and phenyl groups from the parent nitrile.

Thiophenes: The Gewald reaction provides a classic and efficient method for the synthesis of substituted 2-aminothiophenes. This reaction typically involves the condensation of a β-keto nitrile with an α-mercapto carbonyl compound or elemental sulfur in the presence of a base. The reaction of this compound with sulfur and a suitable α-methylene carbonyl compound would be expected to yield highly substituted thiophenes.

Pyrroles: A three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine has been reported for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. In this context, 3-oxo-3-phenylpropanenitrile has been successfully employed as the oxoacetonitrile component. acs.org This methodology offers a direct route to highly substituted pyrroles from this compound, with the resulting cyano group providing a handle for further functionalization.

| Heterocycle | General Synthetic Strategy | Potential Reactants with this compound |

| Pyrazoles | Cyclocondensation | Hydrazine and its derivatives |

| Pyrimidines | Cyclocondensation | Amidines, Urea, Thiourea |

| Diazepines | Michael addition followed by cyclization | α,β-Unsaturated carbonyl compounds, Hydrazine |

| Thiophenes | Gewald Reaction | Elemental sulfur, α-Mercapto ketones/esters |

| Pyrroles | Three-component reaction | α-Hydroxyketones, Primary amines |

Formation of Oxygen- and Sulfur-Containing Heterocycles

In addition to nitrogen heterocycles, this compound can serve as a precursor for the synthesis of heterocycles containing oxygen and sulfur. The versatile reactivity of the β-keto nitrile functionality allows for its participation in various cyclization reactions to form five- and six-membered rings.

For the synthesis of oxygen-containing heterocycles , the carbonyl group can act as an electrophile in intramolecular cyclizations. For instance, reduction of the nitrile group to an amine, followed by conversion to a suitable leaving group, could facilitate an intramolecular Williamson ether synthesis-type reaction, leading to the formation of a furan (B31954) or pyran ring, depending on the chain length of an appropriate tether.

The synthesis of sulfur-containing heterocycles can be achieved through reactions involving the introduction of sulfur nucleophiles. For example, reaction with lawesson's reagent could convert the carbonyl oxygen to sulfur, providing a thioketone intermediate that could undergo further cyclization reactions. Additionally, as mentioned for thiophenes, reactions with elemental sulfur or other sulfur-containing reagents can lead to the formation of various sulfur heterocycles.

Strategic Intermediate in Medicinal Chemistry Research

The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability. The unique conformational constraints and electronic properties of the cyclopropyl group can lead to favorable interactions with biological targets.

This compound serves as a strategic intermediate for the synthesis of novel compounds with potential therapeutic applications. The diverse range of heterocycles that can be synthesized from this building block are scaffolds of significant interest in drug discovery. For instance, pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, pyrimidines are core structures in many antiviral and anticancer drugs.

The presence of the phenyl group also offers opportunities for further structural modification through aromatic substitution reactions, allowing for the fine-tuning of the biological activity of the resulting molecules. The combination of the rigid and lipophilic cyclopropyl group with the versatile phenyl ring and the reactive keto-nitrile functionality makes this compound a highly attractive starting material for the generation of libraries of diverse and complex molecules for screening in drug discovery programs.

Design and Synthesis of Precursors for Bioactive Compounds

The cyclopropyl group is a well-established bioisostere for phenyl rings and other larger groups in drug design, often leading to improved metabolic stability and binding affinity. The presence of this motif in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The β-keto-nitrile functionality allows for a wide range of chemical transformations, enabling the construction of diverse heterocyclic systems that are frequently found in bioactive molecules.

For instance, the active methylene (B1212753) group, situated between the ketone and the nitrile, is a prime site for alkylation and condensation reactions. This reactivity can be exploited to introduce additional pharmacophoric elements. Furthermore, the ketone and nitrile groups can participate in cyclization reactions to form various heterocyclic scaffolds such as pyridines, pyrimidines, and pyrazoles, which are core structures in many pharmaceuticals.

| Precursor | Potential Bioactive Scaffold | Key Transformation |

| This compound | Substituted Pyridine | Gewald Reaction |

| This compound | Substituted Pyrimidine | Condensation with Urea/Thiourea |

| This compound | Substituted Pyrazole | Condensation with Hydrazine |

Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design

In the field of medicinal chemistry, the systematic exploration of how structural modifications to a compound affect its interactions with a biological target is crucial for drug discovery. This process is known as a Structure-Activity Relationship (SAR) study. The rigid nature of the cyclopropyl group in this compound provides a fixed orientation for the adjacent phenyl ring, making it a valuable scaffold for such studies.

By serving as a rigid core, this compound allows for systematic modifications at the phenyl ring (e.g., substitution with various functional groups) and at the active methylene position. The resulting library of analogs can then be used to probe the steric and electronic requirements of a receptor's binding pocket. This approach helps in identifying the key interactions that are essential for ligand binding, without the complication of conformational flexibility often associated with more linear scaffolds. The insights gained from these studies can guide the design of more potent and selective ligands.

| Modification Site | Type of Modification | Purpose in SAR Study |

| Phenyl Ring | Substitution (e.g., -Cl, -OCH3, -CF3) | Probing electronic and steric effects on binding |

| Active Methylene | Alkylation/Acylation | Exploring additional binding pockets |

| Cyclopropyl Ring | (Theoretical) Substitution | Investigating the role of the cyclopropyl moiety |

Contributions to Methodological Development in Organic Synthesis

The unique reactivity of this compound also positions it as a valuable tool for the development of new synthetic methods. The active methylene group, flanked by two electron-withdrawing groups (ketone and nitrile), is highly acidic and can readily form a stabilized carbanion. This nucleophilic character can be harnessed in a variety of carbon-carbon bond-forming reactions.

One area of potential application is in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The reactivity of this compound would allow it to serve as a key building block in the development of novel MCRs for the efficient synthesis of diverse molecular libraries.

Furthermore, this compound can be employed as a substrate in domino reactions, where a single synthetic operation triggers a cascade of subsequent transformations. For example, a Michael addition of the carbanion to an α,β-unsaturated system could be followed by an intramolecular cyclization, leading to the rapid construction of complex ring systems. The development of such novel synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the synthesis of increasingly complex molecules.

| Reaction Type | Role of this compound | Potential Product Class |

| Michael Addition | Nucleophile | Polyfunctionalized acyclic or cyclic compounds |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated systems |

| Gewald Reaction | Active Methylene Compound | Substituted Thiophenes |

| Multicomponent Reactions | Nucleophilic Component | Highly substituted heterocycles |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework, allowing for the unambiguous assignment of its structure.

Stereochemical Assignment: The molecule possesses a chiral center at the carbon atom bearing the phenyl and nitrile groups (C2). In cases where enantiomers or diastereomers are formed, NMR spectroscopy, particularly when using chiral shift reagents, can be employed to differentiate between stereoisomers. The distinct chemical environments in diastereomers lead to separate sets of signals in the NMR spectrum, allowing for their identification and quantification.

Reaction Monitoring: NMR is also a powerful technique for real-time or quasi-real-time monitoring of the synthesis of this compound. beilstein-journals.org By acquiring spectra at various time points, chemists can track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, the identification of stable intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. beilstein-journals.org For instance, in related syntheses, the change in signals corresponding to aldehydic or enone protons can be monitored alongside the emergence of the characteristic methine proton signal in the product. informahealthcare.com

The expected ¹H and ¹³C NMR chemical shifts for this compound are based on analogous structures. The key resonances are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-7.60 | Multiplet | - |

| Methine-H (CH -CN) | ~5.2 | Singlet/Doublet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~190-200 |

| Phenyl C1 (ipso) | ~130-135 |

| Phenyl C2, C6 | ~128-130 |

| Phenyl C3, C5 | ~128-130 |

| Phenyl C4 | ~133-135 |

| Nitrile (C≡N) | ~115-120 |

| Methine (C H-CN) | ~40-45 |

| Cyclopropyl-CH | ~15-20 |

Mass Spectrometry for Reaction Intermediates and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive technique crucial for confirming the molecular weight of this compound and for identifying trace-level intermediates and byproducts in complex reaction mixtures. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis. nih.gov

Product Identification: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the final product. For this compound (C₁₂H₁₁NO), the expected monoisotopic mass is approximately 185.084 g/mol . uni.lu

Identification of Intermediates: During synthesis, MS can detect charged intermediates, such as enolates or catalyst-substrate adducts, even at very low concentrations. nih.gov By coupling MS with a separation technique like liquid chromatography (LC-MS), individual components of a reaction mixture can be separated and analyzed, providing a snapshot of the reaction's progress and revealing mechanistic details. Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information about transient species that cannot be isolated. nih.gov

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 186.0913 |

| [M+Na]⁺ | 208.0733 |

| [M+K]⁺ | 224.0472 |

| [M+NH₄]⁺ | 203.1179 |

| [M-H]⁻ | 184.0768 |

Data predicted based on the molecular formula C₁₂H₁₁NO. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the key functional groups within this compound and to monitor their transformations during a chemical reaction.

In a typical synthesis, IR spectroscopy can be used to follow the disappearance of reactants' characteristic peaks (e.g., an aldehyde C-H stretch) and the appearance of the product's signature absorptions. The strong, sharp absorption of the nitrile group and the strong absorption of the ketone are particularly useful for monitoring the reaction progress.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N | ~2250 | Sharp, Medium |

| Ketone | C=O | ~1690 | Strong |

| Aromatic Ring | C=C | ~1600, ~1450 | Medium to Weak |

| Aromatic C-H | C-H stretch | >3000 | Medium |

| Cyclopropyl (B3062369) C-H | C-H stretch | ~3000 | Medium |

Frequencies are approximate and based on analogous structures. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Furthermore, for chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereogenic center without ambiguity. This is crucial for applications where a specific enantiomer is required. As of now, no public crystal structure data for this compound is available in crystallographic databases.

Chromatographic Techniques (HPLC, GC) for Purity and Yield Determination in Synthetic Routes

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for accurately determining the reaction yield.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying non-volatile compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be a typical setup. A UV detector would be effective for detection, given the presence of the phenyl chromophore. By running a calibrated standard, the exact amount of product in a crude reaction mixture can be determined, allowing for an accurate yield calculation.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. GC is particularly effective for detecting and quantifying volatile impurities or residual solvents.

Both techniques are invaluable for quality control, ensuring that the final product meets the required purity specifications for subsequent applications.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 3 Oxo 2 Phenylpropanenitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile is characterized by the interplay of its constituent functional groups: the cyclopropyl (B3062369) ring, the ketone, the phenyl ring, and the nitrile group. Density Functional Theory (DFT) calculations are a powerful tool to elucidate the electronic properties of such molecules. By employing methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), one can obtain optimized geometries and analyze the molecular orbitals. niscpr.res.in

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For molecules containing phenylacetonitrile (B145931) moieties, the HOMO and LUMO are often associated with the π-systems of the aromatic ring and the nitrile group. niscpr.res.in The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and the electronic transitions possible. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Interactive Data Table: Calculated Electronic Properties of a Phenylacetonitrile Derivative

| Property | Value | Method |

| HOMO Energy | -6.9947 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -2.3043 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.6905 eV | B3LYP/6-311G(d,p) |

Note: The data presented is for a related thiazole (B1198619) derivative and is used here as a representative example of the types of values obtained from DFT calculations for similar molecular fragments. rsc.org

Conformational Analysis and Tautomerism (Keto-Enol)

The three-dimensional structure and conformational flexibility of this compound are key to understanding its reactivity. The rotation around the single bonds allows for various spatial arrangements of the functional groups.

Conformational Analysis: The conformation of the cyclopropyl ketone fragment is of particular interest. Computational studies on cyclopropyl methyl ketone have shown that the s-cis conformer (where the carbonyl bond is eclipsed with a C-C bond of the cyclopropyl ring) represents a global energy minimum, with a local minimum near the s-trans conformation. nih.govuwlax.edu This preference is attributed to the conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring. nih.gov It is expected that this compound would exhibit similar conformational preferences around the cyclopropyl-carbonyl bond.

Keto-Enol Tautomerism: Like other β-keto nitriles, this compound can exist in equilibrium between its keto and enol forms. The keto form is the structure as named, while the enol form possesses a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is influenced by several factors, including the solvent and the electronic nature of the substituents. rsc.org DFT calculations can be used to predict the relative stabilities of the keto and enol tautomers. researchgate.net For many β-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond. rsc.org However, for some β-ketoamides, the presence of electron-donating groups can favor the keto form. nih.gov The solvent also plays a crucial role; polar solvents can stabilize the more polar keto form, while nonpolar solvents may favor the enol form through intramolecular hydrogen bonding.

Interactive Data Table: Calculated Tautomerization Energies for a Related β-diketone

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Keto | 0.00 | 0.00 |

| Enol | -17.89 | -16.50 |

Note: The data is for 3-Phenyl-2,4-pentanedione and illustrates the greater stability of the keto form in this specific case, as determined by DFT calculations. orientjchem.org

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound. acs.org A plausible reaction for this compound is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com

A plausible reaction mechanism for the Michael addition of a nucleophile to an acceptor starts with the formation of an enolate from this compound under basic conditions. This enolate then acts as the nucleophile. mdpi.com

Transition State Characterization and Activation Barriers

By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. For example, in the SmI2-catalyzed coupling of phenyl cyclopropyl ketone, the activation barrier was calculated to be 24.6 kcal/mol. nih.govacs.org The characterization of the transition state, including its geometry and vibrational frequencies (one imaginary frequency), confirms its nature as a true saddle point on the potential energy surface.

Regioselectivity and Stereoselectivity Prediction